![molecular formula C24H25FN2O5S B2487535 butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1031960-68-5](/img/structure/B2487535.png)

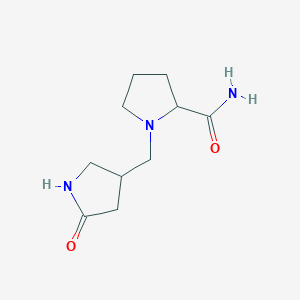

butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

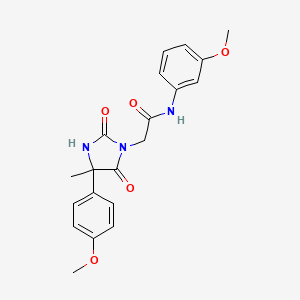

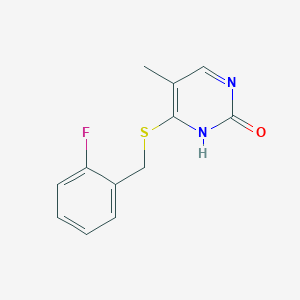

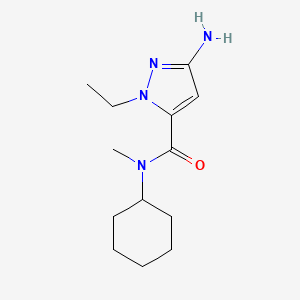

The synthesis of complex molecules like this often involves multi-step reactions, including substitution reactions, and the employment of specific catalysts or conditions to achieve the desired product. For instance, compounds with similar structural features have been obtained through substitution reactions and confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry, along with X-ray diffraction for structural analysis (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using crystallography and computational methods like density functional theory (DFT). These analyses reveal the conformation, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the chemical behavior and reactivity of the molecule (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with benzothiazin and pyrrolidine moieties include alkylation and acylation reactions, which can modify the chemical structure and properties for specific applications. For example, the synthesis of butyl and glycosyl derivatives from enaminone reactions with carbon disulfide and subsequent reactions highlight the versatility of these compounds in chemical synthesis (El Ashry et al., 2011).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystallinity, can be influenced by their molecular structure and substituents. The determination of these properties is crucial for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the molecule. Studies on similar compounds have shown that substitutions at specific positions can significantly affect their antibacterial activity, demonstrating the impact of chemical modifications on the properties of these molecules (Asahina et al., 2008).

Scientific Research Applications

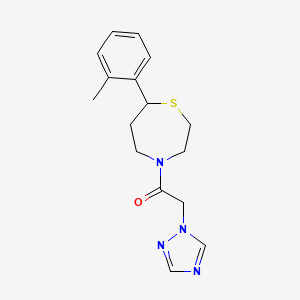

Fluorescent Probes for Chemical Detection

Research by Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols in environmental and biological samples. The probe design incorporates elements that afford tunable spectroscopic properties and selectivity, potentially relevant for designing sensors based on similar chemical frameworks Wang et al., Analytical Chemistry.

Polyamides with Flexible Linkages

Hsiao et al. (2000) synthesized polyamides with ether linkages and ortho-phenylene units, which are noncrystalline, soluble in polar solvents, and exhibit high thermal stability. The synthesis involves aromatic nucleophilic substitution reactions, which might be relevant for developing materials with specific structural features like the compound Hsiao, Polymer.

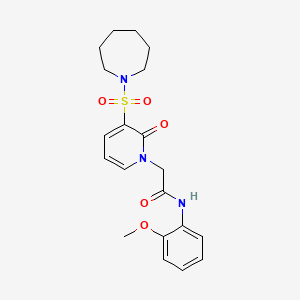

Antibacterial Activity

Asahina et al. (2008) synthesized novel pyridobenzoxazine derivatives with potent in vitro antibacterial activity against quinolone-resistant Gram-positive isolates. The structural features contributing to this activity, such as the pyrrolidinyl moiety, could provide insights into the bioactive potential of similar compounds Asahina, Journal of Medicinal Chemistry.

Coordination Chemistry and Hydrogen Bonding

Steciuk et al. (2015) explored the coordination chemistry and hydrogen bonding in pyridoxaboroles, highlighting the structural and electronic factors influencing these interactions. This research might offer a perspective on the coordination behavior of similar nitrogen-containing heterocycles Steciuk, Dalton Transactions.

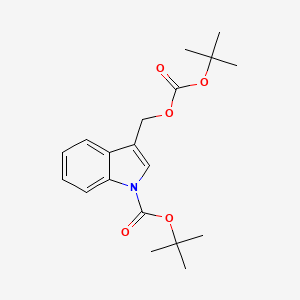

Anticancer Activity

Mehvish and Kumar (2022) investigated the synthesis of 3(2h)-one pyridazinone derivatives with potential antioxidant activity, demonstrating the process of synthesizing such compounds and evaluating their biological activities, which could be relevant for compounds with similar structural motifs Mehvish, Research Journal of Pharmacy and Technology.

Mechanism of Action

properties

IUPAC Name |

butyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O5S/c1-2-3-14-32-24(29)17-6-9-19(10-7-17)27-16-22(23(28)26-12-4-5-13-26)33(30,31)21-11-8-18(25)15-20(21)27/h6-11,15-16H,2-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAGWENQUCFNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)